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Compound of Interest

Compound Name: cis-2-Pentenenitrile

Cat. No.: B1312415

For Researchers, Scientists, and Drug Development Professionals

Due to a scarcity of direct experimental thermochemical data for cis-2-Pentanenitrile, this guide
synthesizes available information and employs established theoretical and computational
methodologies to provide a comprehensive overview. The data presented herein is a
combination of estimations from Benson's Group Additivity method, a discussion of high-level
computational chemistry approaches, and a detailed outline of experimental techniques that
could be employed for its determination. For comparative purposes, available experimental data

for the analogous compound, cis-2-butenenitrile, is also provided.

Estimated Thermochemical Data of cis-2-
Pentanenitrile

The thermochemical properties of gas-phase cis-2-Pentanenitrile at 298.15 K and 1 atm have
been estimated using Benson's Group Additivity (GA) method. This method posits that the
thermodynamic properties of a molecule can be calculated as the sum of the contributions of its
constituent groups.
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Table 1: Estimated Gas-Phase Thermochemical Data for cis-2-Pentanenitrile at 298.15 K

Property Symbol Estimated Value Units
Standard Enthalpy of
_ AHf° 115.3 kJ/mol
Formation
Standard Molar
S° 355.2 J/mol-K
Entropy
Molar Heat Capacity
123.0 J/mol-K

(Constant Pressure)

Disclaimer: These values are estimations based on the group additivity method and carry an
inherent uncertainty of + 2-3 kcal/mol (x 8-12 kJ/mol) for enthalpy of formation.

Methodologies for Data Determination
Benson's Group Additivity (GA) Method

Benson's Group Additivity is a widely used semi-empirical method for the estimation of
thermochemical properties of organic molecules in the gas phase. The method involves
dissecting the molecule into a set of defined polyvalent atomic groups and summing their
empirically derived contributions.

Molecular Breakdown of cis-2-Pentanenitrile:

The molecule cis-2-Pentanenitrile (CH3-CH2-CH=CH-CN) is broken down into the following
Benson groups:

C-(Cd)(H)s: A carbon atom bonded to a double-bonded carbon and three hydrogen atoms.

C-(C)(Cd)(H)z2: A carbon atom bonded to a carbon, a double-bonded carbon, and two
hydrogen atoms.

Cd-(C)(H): A double-bonded carbon atom bonded to a carbon and a hydrogen atom.

Cd-(CN)(H): A double-bonded carbon atom bonded to a cyano group and a hydrogen atom.
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e CN-(Cd): A cyano group bonded to a double-bonded carbon atom.

Calculation of Thermochemical Properties:

The thermochemical properties are calculated using the following general equation:
Property = 2 (Group Value) + % (Correction Factors)

Table 2: Benson Group Additivity Values Used for Estimation

Group AHf° (kJ/mol) S° (J/mol-K) Cp (J/mol-K)
C-(Cd)(H)s -41.8 127.3 25.5
C-(C)(Cd)(H)2 -20.1 38.1 23.4
Cd-(C)(H) 35.9 5.4 23.0
Cd-(CN)(H) 36.8 12.6 21.8
CN-(Cd) 24.3 435 29.3

Corrections

cis-alkene 4.6 -1.5 0.0

Symmetry (o0=1) 0.0 -R:In(1) = 0.0 0.0

Note: Some group values, particularly those involving the nitrile group attached to a double
bond, are less common and may be derived from a limited set of experimental data,
contributing to the uncertainty of the final estimates.

The workflow for estimating thermochemical data using Benson's Group Additivity method is
illustrated below.
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Benson Group Additivity Workflow

Computational Chemistry: Gaussian-4 (G4) Theory

High-accuracy composite quantum chemical methods, such as Gaussian-4 (G4) theory,
provide a powerful tool for the ab initio calculation of thermochemical properties. These
methods approximate the results of a very high-level calculation by combining the results of
several lower-level calculations.

Experimental Protocol for G4 Theory:
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o Geometry Optimization: The molecular geometry of cis-2-Pentanenitrile is optimized using a
density functional theory (DFT) method, typically B3LYP with a reasonably large basis set
(e.g., 6-31G(2df,p)).[1]

 Vibrational Frequency Calculation: At the optimized geometry, vibrational frequencies are
calculated at the same level of theory. These are used to determine the zero-point vibrational
energy (ZPVE) and thermal corrections to the enthalpy and entropy.[1]

» Single-Point Energy Calculations: A series of single-point energy calculations are performed
at higher levels of theory and with larger basis sets. G4 theory, for instance, includes
calculations at the CCSD(T) level and extrapolates the Hartree-Fock energy to the complete
basis set limit.[1][2]

o Composite Energy Calculation: The individual energy components are combined in a specific
manner, including empirical higher-level corrections, to yield a highly accurate total electronic
energy.[1][2]

o Thermochemical Data Calculation: The final thermochemical properties (enthalpy of
formation, entropy, and heat capacity) are derived from the composite electronic energy and
the statistical mechanics contributions calculated from the vibrational frequencies and other
molecular parameters.

The logical workflow for determining thermochemical data via G4 theory is depicted below.
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G4 Theory Computational Workflow

Experimental Determination: Bomb Calorimetry

The standard enthalpy of formation of a liquid organic nitrogen compound like cis-2-
Pentanenitrile can be determined experimentally using bomb calorimetry to measure its

enthalpy of combustion.
Experimental Protocol for Bomb Calorimetry:

o Sample Preparation: A precisely weighed sample of liquid cis-2-Pentanenitrile is placed in a
crucible within a high-pressure stainless steel vessel known as a "bomb." A known length of

ignition wire is placed in contact with the sample.
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Bomb Assembly and Pressurization: The bomb is sealed and purged of air, then filled with
high-pressure (typically 30 atm) pure oxygen to ensure complete combustion.

Calorimeter Setup: The bomb is submerged in a known mass of water in an insulated
container (the calorimeter). The initial temperature of the water is recorded precisely.

Ignition and Data Acquisition: The sample is ignited by passing an electric current through
the fuse wire. The temperature of the water is monitored and recorded at regular intervals
until it reaches a maximum and then begins to cool.

Analysis of Products: After cooling, the bomb is depressurized, and the gaseous and liquid
contents are analyzed. The amount of nitric acid formed from the combustion of nitrogen is
determined by titration of the bomb washings.[3][4]

Data Analysis:

Temperature Correction: The raw temperature-time data is used to correct for heat exchange
with the surroundings to determine the true adiabatic temperature rise (AT).

Calculation of Heat Released: The total heat released in the bomb (q_total) is calculated
using the formula: q_total = C_cal * AT where C_cal is the heat capacity of the calorimeter,
determined by combusting a standard substance with a known heat of combustion (e.g.,
benzoic acid).

Corrections: The total heat released is corrected for the heat of combustion of the ignition
wire and the heat of formation of nitric acid.[3][4] These are known as Washburn corrections.

[4]

Enthalpy of Combustion: The standard internal energy of combustion (AU_c®) is calculated
from the corrected heat released and the moles of the sample. The standard enthalpy of
combustion (AH_c®) is then calculated using the relation: AH _c° =AU c°+An gas*R*T
where An_gas is the change in the number of moles of gas in the combustion reaction.

Enthalpy of Formation: The standard enthalpy of formation (AH_f°) of cis-2-Pentanenitrile is
then calculated using Hess's Law, from the standard enthalpies of formation of the
combustion products (CO2 and H20) and the experimentally determined standard enthalpy
of combustion.
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The following diagram illustrates the data analysis workflow for a bomb calorimetry experiment.
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Bomb Calorimetry Data Analysis Workflow

Comparative Thermochemical Data for cis-2-
Butenenitrile

To provide context for the estimated values for cis-2-Pentanenitrile, the following table presents
available experimental thermochemical data for the structurally similar molecule, cis-2-
butenenitrile (also known as cis-crotononitrile).

Table 3: Experimental Gas-Phase Thermochemical Data for cis-2-Butenenitrile at 298.15 K

Property Symbol Value Units Reference
Standard

Enthalpy of AHf° 134.00 kJ/mol TRC
Formation

Standard Molar

S° 309.40 J/mol-K TRC
Entropy
Molar Heat
Capacity

Cp 83.85 J/mol-K TRC
(Constant
Pressure)

Data obtained from the NIST/TRC Web Thermo Tables.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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